molecular formula C16H20N2 B101460 p-Phenylenediamine (8CI), N-butyl-N'-phenyl- CAS No. 15464-99-0

p-Phenylenediamine (8CI), N-butyl-N'-phenyl-

Cat. No. B101460
CAS RN: 15464-99-0
M. Wt: 240.34 g/mol
InChI Key: PIPXINMICYUFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Phenylenediamine (8CI), N-butyl-N'-phenyl- is a chemical compound that is widely used in scientific research applications. It is a diamine derivative that is used as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- is not well understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds, leading to the formation of covalent bonds. This property makes it useful for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- are not well studied. However, it is known to be toxic and can cause skin irritation and allergic reactions. Therefore, it should be handled with care in the laboratory.

Advantages and Limitations for Lab Experiments

The advantages of using p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- in lab experiments include its high purity, availability, and ease of synthesis. However, its toxicity and potential allergenicity make it unsuitable for some experiments.

Future Directions

For the use of p-Phenylenediamine (p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- include the development of new organic compounds, the study of its toxicity and potential allergenicity, and the use of new analytical methods for the determination of various compounds.

Synthesis Methods

The synthesis of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- can be achieved by the reaction of aniline with butylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. The chemical structure of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- is shown below:

Scientific Research Applications

P-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- is used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. It is also used as a reagent in analytical chemistry for the determination of various compounds, including amino acids and proteins.

properties

CAS RN

15464-99-0

Product Name

p-Phenylenediamine (8CI), N-butyl-N'-phenyl-

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-N-butyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3

InChI Key

PIPXINMICYUFAD-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2

synonyms

N-BUTYL-PARA-AMINODIPHENYLAMINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.